molecular formula C11H14OS B14037203 1-(5-Ethyl-2-mercaptophenyl)propan-2-one

1-(5-Ethyl-2-mercaptophenyl)propan-2-one

Cat. No.: B14037203
M. Wt: 194.30 g/mol
InChI Key: WRPFOPSPRQLBLN-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C11H14OS and a molecular weight of 194.29 g/mol . This compound is characterized by the presence of an ethyl group, a mercapto group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-mercaptophenyl)propan-2-one typically involves the reaction of 5-ethyl-2-mercaptobenzaldehyde with acetone under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-mercaptophenyl)propan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

1-(5-Ethyl-2-mercaptophenyl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carbonyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methyl-2-mercaptophenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(5-Ethyl-2-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxy group instead of a mercapto group.

Uniqueness

1-(5-Ethyl-2-mercaptophenyl)propan-2-one is unique due to the presence of both an ethyl group and a mercapto group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(5-ethyl-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14OS/c1-3-9-4-5-11(13)10(7-9)6-8(2)12/h4-5,7,13H,3,6H2,1-2H3

InChI Key

WRPFOPSPRQLBLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)S)CC(=O)C

Origin of Product

United States

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